molecular formula C18H27NO3 B2405622 tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate CAS No. 140382-95-2

tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate

Cat. No. B2405622
CAS RN: 140382-95-2
M. Wt: 305.418
InChI Key: XXWIANMVJYHTGA-WKILWMFISA-N
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Description

Tert-Butyl trans-4-(benzyloxy)cyclohexylcarbamate is a chemical compound with the CAS number 140382-95-2 . It has a molecular weight of 305.42 . The compound appears as a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H27NO3/c1-18(2,3)22-17(20)19-15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,19,20)/t15-,16- . This indicates the presence of a cyclohexyl ring and a carbamate group in the structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 305.42 .

Scientific Research Applications

Enantioselective Synthesis

An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists, showcases the importance of tert-butyl trans-4-(benzyloxy)cyclohexylcarbamate in pharmaceutical synthesis. The synthesis involves an iodolactamization as a crucial step, highlighting the compound's role in creating complex molecular architectures with high enantioselectivity (Campbell et al., 2009).

Sensory Materials and Chemosensors

The compound has been utilized in the synthesis of new benzothiazole-modified carbazole derivatives, demonstrating its role in the development of organogels that form xerogel-based films. These films emit strong blue light and serve as fluorescent sensory materials for the detection of volatile acid vapors, highlighting its application in chemical sensing technologies (Sun et al., 2015).

Organic Synthesis and Radical Reactions

Research on hypervalent (tert-Butylperoxy)iodanes generating iodine-centered radicals at room temperature underscores the utility of this compound in advanced organic synthesis. These compounds facilitate the oxidation and deprotection of benzyl and allyl ethers, showcasing the material's role in efficient synthesis and transformation processes (Ochiai et al., 1996).

Catalysis and Selective Oxidation

The compound is also involved in catalytic applications, such as in the selective oxidation of cyclohexene. A cobalt(II/III) mixed-valence metal-organic framework, which utilizes tert-butyl hydroperoxide as an oxidant, demonstrates the compound's potential in fine chemical synthesis through allylic oxidation without affecting adjacent double bonds (Zhang et al., 2018).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

tert-butyl N-(4-phenylmethoxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-15-9-11-16(12-10-15)21-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWIANMVJYHTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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